Isomer-Specific Quantification in Heated Meat: 2-Mercapto-3-pentanone vs. 3-Mercapto-2-pentanone
In heated meat matrices, 2-mercapto-3-pentanone (2M3P) and its positional isomer 3-mercapto-2-pentanone (3M2P) exhibit markedly different quantitative profiles. The compound of interest, 2M3P, is consistently less abundant than 3M2P across all meat types, but the ratio between them varies by species, indicating different formation efficiencies or precursor pools [1]. This species-specific isomer ratio is critical for accurate meat aroma modeling and cannot be approximated by substituting or scaling one isomer for the other.
| Evidence Dimension | Concentration in heated meat (μg/kg wet weight) |
|---|---|
| Target Compound Data | 2-Mercapto-3-pentanone (2M3P): Beef: 20–44; Pork: 11–14; Lamb: 10; Chicken: 13 |
| Comparator Or Baseline | 3-Mercapto-2-pentanone (3M2P): Beef: 55–73; Pork: 66–117; Lamb: 30; Chicken: 100 |
| Quantified Difference | 3M2P exceeds 2M3P by a factor of 1.3–7.7× depending on species; the 3M2P:2M3P ratio ranges from ~1.3 (beef) to ~7.7 (chicken) |
| Conditions | Meat samples boiled for 45–60 min; volatiles extracted with dichloromethane; quantified via stable isotope dilution assay with dynamic headspace GC-MS |
Why This Matters
Procuring the correct isomer (2M3P) is essential for developing species-authentic meat flavor formulations; substituting with 3M2P, which is commercially more abundant, would require complete re-calibration of target concentration ranges and would produce a different sensory outcome.
- [1] Kerscher R, Grosch W. Quantification of 2-methyl-3-furanthiol, 2-furfurylthiol, 3-mercapto-2-pentanone, and 2-mercapto-3-pentanone in heated meat. J Agric Food Chem. 1998;46(5):1954-1958. doi:10.1021/jf970892v. View Source
